9,10-Dihydroxyphenazin-2(10H)-one
Description
9,10-Dihydroxyphenazin-2(10H)-one is a phenazine-derived heterocyclic compound characterized by a fused tricyclic aromatic system containing two nitrogen atoms in the central ring. Its structure includes hydroxyl groups at positions 9 and 10 and a ketone group at position 2. This compound’s reactivity and applications are influenced by its electron-rich aromatic system and polar functional groups, which enhance hydrogen bonding and solubility in polar solvents.
Properties
CAS No. |
23448-76-2 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
9,10-dihydroxyphenazin-2-one |
InChI |
InChI=1S/C12H8N2O3/c15-7-4-5-8-10(6-7)14(17)12-9(13-8)2-1-3-11(12)16/h1-6,16-17H |
InChI Key |
OTQDSBRSZZQVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N(C3=CC(=O)C=CC3=N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyphenazin-2(10H)-one typically involves the oxidation of phenazine derivatives. Common starting materials include phenazine or its substituted derivatives. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for phenazine derivatives may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxyphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer activity and other therapeutic effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxyphenazin-2(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound may also interact with specific molecular targets, such as enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 9,10-Dihydroxyphenazin-2(10H)-one, differing primarily in substituents, heteroatom arrangements, and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents | Core Structure |
|---|---|---|---|---|
| This compound | C12H8N2O3 | 236.20* | 9,10-dihydroxy, 2-ketone | Phenazine |
| 9(10H)-Acridone | C13H9NO | 195.22 | 9-ketone | Acridine |
| 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | C20H12N2O2S | 344.39 | 4-nitro, ethynyl, phenothiazine core | Phenothiazine |
| 1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one | C15H13NO4 | 271.27 | 1,3-dihydroxy, 2-methoxy, 10-methyl | Acridone |
*Calculated based on standard atomic weights.
Key Observations:
- Heterocyclic Core: While this compound has a phenazine core (two nitrogens), 9(10H)-Acridone and its derivatives (e.g., 1,3-Dihydroxy-2-methoxy-10-methylacridin-9(10H)-one) feature an acridine backbone (one nitrogen). Phenothiazines (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine) incorporate sulfur and nitrogen .
- Functional Groups: The target compound’s dihydroxy and ketone groups enhance polarity compared to acridones (single ketone) or nitro-substituted phenothiazines. Methoxy and methyl groups in acridone derivatives reduce solubility but improve metabolic stability .
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